molecular formula C9H16O3 B6173777 rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate CAS No. 85428-59-7

rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No.: B6173777
CAS No.: 85428-59-7
M. Wt: 172.22 g/mol
InChI Key: SXDALRPHNJJFEI-NKWVEPMBSA-N
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Description

“Rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate” is a synthetic organic compound that features a cyclopropane ring substituted with a hydroxymethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the Hydroxymethyl Group: This step may involve the hydroxylation of a precursor cyclopropane compound using reagents like osmium tetroxide or hydrogen peroxide.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products

    Oxidation: Conversion to a carboxylic acid derivative.

    Reduction: Conversion to an alcohol derivative.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Employed in mechanistic studies due to its unique reactivity.

Biology and Medicine

    Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.

    Biochemical Studies: Utilized in studies of enzyme-catalyzed reactions involving cyclopropane derivatives.

Industry

    Material Science: Application in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate would depend on its specific application. In drug development, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane Carboxylates: Compounds with similar cyclopropane ring structures and carboxylate groups.

    Hydroxymethyl Cyclopropanes: Compounds with hydroxymethyl groups attached to cyclopropane rings.

Properties

CAS No.

85428-59-7

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C9H16O3/c1-9(2,3)12-8(11)7-4-6(7)5-10/h6-7,10H,4-5H2,1-3H3/t6-,7+/m0/s1

InChI Key

SXDALRPHNJJFEI-NKWVEPMBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@H]1CO

Canonical SMILES

CC(C)(C)OC(=O)C1CC1CO

Purity

95

Origin of Product

United States

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